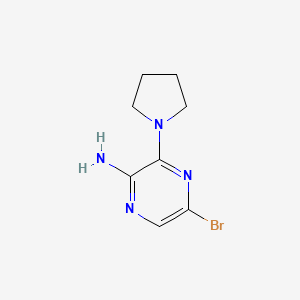

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Übersicht

Beschreibung

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a chemical compound with the molecular formula C8H11BrN4. It is characterized by the presence of a bromine atom at the 5th position, an amino group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyrazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine typically involves the following steps:

Bromination: The starting material, 2-amino-3-pyrrolidin-1-ylpyrazine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for bromination and purification can also streamline the production process, ensuring consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino group at the 2nd position can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).

Major Products Formed

Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Coupling: Formation of complex molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine and pyrazine compounds exhibit notable anticonvulsant properties. For instance, studies have shown that certain analogues can effectively reduce seizure activity in various animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazine ring enhance the anticonvulsant efficacy of these compounds, including 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine.

Case Study: Seizure Models

In a study assessing the effectiveness of various pyrazine derivatives, this compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with an effective dose resulting in a high protection index compared to standard treatments .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various studies have synthesized and tested thiazole and pyrazole derivatives, which include the this compound framework, against multiple cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 (colon cancer) | 2.01 | Inhibition of cell proliferation |

| Thiazole derivative with similar structure | MCF-7 (breast cancer) | 5.71 | Induction of apoptosis |

| Other analogues | HepG2 (liver cancer) | 6.14 | Cell cycle arrest |

These findings suggest that the incorporation of electron-withdrawing groups enhances the anticancer activity, making this compound a valuable scaffold for further development .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial efficacy.

Case Study: Antimicrobial Screening

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects at low concentrations .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases. The modulation of neurotransmitter systems by this compound may offer therapeutic benefits in conditions like Alzheimer's disease.

Mechanism Insights

Studies suggest that the compound may enhance synaptic plasticity and reduce neuroinflammation, contributing to its neuroprotective effects .

Wirkmechanismus

The mechanism of action of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidinyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-pyrrolidin-1-ylpyrazine: Lacks the bromine atom at the 5th position.

2-Amino-5-chloro-3-pyrrolidin-1-ylpyrazine: Contains a chlorine atom instead of a bromine atom at the 5th position.

2-Amino-5-fluoro-3-pyrrolidin-1-ylpyrazine: Contains a fluorine atom instead of a bromine atom at the 5th position.

Uniqueness

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanism of action, and applications in drug discovery, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a bromine atom, along with a pyrrolidine moiety. The molecular formula is CHBrN, with a molecular weight of approximately 228.09 g/mol. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

1. Anticancer Activity

Studies have shown that this compound has significant activity against various cancer cell lines. For instance, it has demonstrated the ability to inhibit the proliferation of MCF7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives exhibit MIC values as low as 15 μM, indicating potent antibacterial activity .

3. Enzyme Inhibition

this compound acts as an inhibitor of various enzymes, including cholinesterases, which are involved in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes is crucial for developing therapeutic strategies against such conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Binding : The compound's structure allows it to bind to active sites on enzymes, modulating their activity and potentially leading to therapeutic effects.

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions and diseases .

Case Studies

Several case studies highlight the efficacy of this compound in biological research:

Applications in Drug Discovery

The compound serves as a valuable lead in drug development due to its diverse biological activities:

- Medicinal Chemistry : It is utilized as a building block in synthesizing more complex organic molecules and heterocycles.

- Therapeutic Development : Its potential applications span across various therapeutic areas, including oncology and neurology, making it a candidate for further investigation in clinical settings.

Eigenschaften

IUPAC Name |

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRLQVEMFYPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587502 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-72-8 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.